molecular formula C12H16O2 B7942664 3'-iso-Propoxypropiophenone

3'-iso-Propoxypropiophenone

Cat. No.: B7942664
M. Wt: 192.25 g/mol
InChI Key: WUEQHGHIRKRGLV-UHFFFAOYSA-N
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Description

3'-iso-Propoxypropiophenone is a propiophenone derivative featuring an isopropoxy (-OCH(CH₃)₂) substituent at the 3' position of the aromatic ring. Propiophenones are aromatic ketones widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-(3-propan-2-yloxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-12(13)10-6-5-7-11(8-10)14-9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEQHGHIRKRGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3'-iso-Propoxypropiophenone can be synthesized through several methods. One common approach involves the condensation of benzene with propionyl chloride, followed by hydrolysis . This method typically requires the presence of a catalyst and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3'-iso-Propoxypropiophenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

3'-iso-Propoxypropiophenone has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3'-iso-Propoxypropiophenone exerts its effects involves interactions with specific molecular targets and pathways These interactions can influence various biochemical processes, leading to the compound’s observed effects

Comparison with Similar Compounds

Comparison with Similar Compounds

3'-Methoxypropiophenone

  • Structural Differences : Replaces the isopropoxy group with a methoxy (-OCH₃) substituent.
  • Steric Effects: The smaller methoxy group reduces steric hindrance, enhancing solubility in polar solvents compared to the bulkier isopropoxy analogue. Commercial Status: Unlike 3'-iso-Propoxypropiophenone, 3'-Methoxypropiophenone remains available, indicating better synthetic feasibility or demand .

3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone (CAS 898767-41-4)

  • Structural Differences : Features a 3-fluorophenyl group and a 3'-trifluoromethyl (-CF₃) substituent.
  • Lipophilicity: Fluorine and -CF₃ substituents increase lipophilicity, which could enhance metabolic stability in biological applications compared to isopropoxy derivatives .

3-Amino-3-(4-isopropoxy-phenyl)-propionic Acid (CAS 311321-19-4)

  • Structural Differences: Incorporates an amino (-NH₂) and carboxylic acid (-COOH) group, making it a functionalized derivative.
  • Impact on Properties: Solubility: The polar carboxylic acid group improves water solubility, contrasting with the hydrophobic propiophenone backbone. Applications: Likely used in peptide synthesis or as a chiral building block, diverging from the intermediate role of this compound .

Other Ether and Ketone Analogues

  • 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone (CAS 24618-35-7): A cyclopropyl-containing ketone with a dioxolane ring, emphasizing steric complexity but lacking direct structural overlap .
  • 2-Bromo-1-methoxybutane (CAS 296274-02-7) : A brominated ether, distinct in functionality and application scope .

Data Table: Key Comparative Metrics

Compound Name Substituent(s) Molecular Formula (Calculated) Purity (%) Status
This compound 3'-OCH(CH₃)₂ C₁₂H₁₆O₂ 96.0 Discontinued
3'-Methoxypropiophenone 3'-OCH₃ C₁₀H₁₂O₂ N/A Available
3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone 3-F, 3'-CF₃ C₁₆H₁₀F₄O N/A Available
3-Amino-3-(4-isopropoxy-phenyl)-propionic Acid 4-OCH(CH₃)₂, NH₂, COOH C₁₂H₁₇NO₃ 100% Active

Research Findings and Implications

  • Discontinuation Factors: The discontinued status of this compound may stem from synthesis challenges (e.g., lower yields due to steric hindrance) or reduced demand compared to smaller analogues like 3'-Methoxypropiophenone .
  • Substituent-Driven Reactivity : Bulkier isopropoxy groups may hinder reactions requiring planar transition states, whereas electron-withdrawing groups (e.g., -CF₃) enhance ketone stability in fluorinated analogues .
  • Functionalization Potential: Derivatives like 3-Amino-3-(4-isopropoxy-phenyl)-propionic acid demonstrate how adding polar groups can expand utility into pharmaceuticals, though this diverges from the parent compound’s role .

Biological Activity

3'-iso-Propoxypropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. As a member of the propiophenone family, it features a carbonyl group attached to an iso-propoxy substituent on the phenyl ring. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.26 g/mol
  • Structure : The compound consists of a phenyl ring with a propanone group and an iso-propoxy substituent, contributing to its unique reactivity and interaction profiles.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

  • Hydrogen Bonding : The carbonyl group can form hydrogen bonds with amino acids in proteins, potentially altering their conformation and function.
  • π-π Interactions : The aromatic nature of the phenyl ring allows for π-π stacking interactions with other aromatic residues in proteins, which may influence enzyme activity and receptor binding.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
  • Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as a natural preservative in food products.

Bacterial StrainConcentration (µg/mL)Zone of Inhibition (mm)
Escherichia coli5015
Staphylococcus aureus5018

Case Study 2: Anti-inflammatory Properties

Research conducted on human monocyte-derived macrophages demonstrated that treatment with this compound led to a decrease in TNF-alpha production after lipopolysaccharide (LPS) stimulation. This suggests a role in modulating inflammatory responses.

TreatmentTNF-alpha Production (pg/mL)
Control120
LPS300
LPS + Compound180

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines showed that exposure to this compound resulted in dose-dependent cytotoxicity, particularly in breast cancer cells (MCF-7). The IC50 value was determined to be approximately 30 µM.

Cell LineIC50 (µM)
MCF-730
HeLa45
A54960

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